molecular formula C14H17FO2 B13319457 Ethyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate

Ethyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate

Cat. No.: B13319457
M. Wt: 236.28 g/mol
InChI Key: ZLOBEHACPZGILY-UHFFFAOYSA-N
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Description

Its structure features a cyclobutyl ring fused to a 3-fluorophenyl group and an ethyl acetate moiety. The cyclobutane ring introduces conformational rigidity, which may influence binding affinity in biological systems, while the fluorine atom at the meta position of the phenyl group modulates electronic properties and metabolic stability .

Properties

Molecular Formula

C14H17FO2

Molecular Weight

236.28 g/mol

IUPAC Name

ethyl 2-[3-(3-fluorophenyl)cyclobutyl]acetate

InChI

InChI=1S/C14H17FO2/c1-2-17-14(16)8-10-6-12(7-10)11-4-3-5-13(15)9-11/h3-5,9-10,12H,2,6-8H2,1H3

InChI Key

ZLOBEHACPZGILY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(C1)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Key Procedure:

  • Terminal alkenes, such as substituted styrenes, are reacted with allenoates or related electrophiles under photochemical or thermal conditions to form cyclobutane rings.
  • For example, a [2 + 2] cycloaddition of a 3-fluorophenyl-substituted alkene with an allenoate precursor can generate the cyclobutane core with the desired substitution pattern.

Research Data:

  • A method described involves the use of allenoates reacting with terminal alkenes under mild conditions, producing 1,3-substituted cyclobutanes efficiently (see reference). This approach allows for the incorporation of various substituents, including fluorophenyl groups, into the cyclobutane ring.

Functionalization of Cyclobutane via Amidation and Esterification

Once the cyclobutane core is formed, functionalization to introduce the ester group is typically achieved through amidation or esterification reactions.

Typical Steps:

  • Starting from cyclobutane derivatives bearing hydroxyl or carboxylic acid groups, esterification with ethanol or ethyl chloride derivatives can be performed.
  • Alternatively, amidation using acyl chlorides or activated carboxylic acids in the presence of coupling agents (e.g., EDC, DCC) facilitates attachment of the ethyl acetate moiety.

Research Data:

  • The synthesis of cyclobutane derivatives with ester groups often involves the use of acyl chlorides reacting with alcohols or amines under controlled conditions, as described in procedures for synthesizing bicyclobutane derivatives.

Notes on Reaction Conditions and Yields

Step Reagents Conditions Typical Yield References
Cyclobutane formation Allenoates + alkenes Room temperature or mild heating 60-80% ,
Esterification Ethanol or acyl chlorides Acid catalysis, reflux 70-90%
Functionalization Coupling agents (EDC, DCC) Room temperature Moderate

Additional Considerations

  • The fluorine substituent on the phenyl ring influences the electronic properties, potentially requiring optimized reaction conditions.
  • Protecting groups may be necessary if multiple reactive sites are present.
  • Purification techniques such as silica gel chromatography are standard to isolate the desired product.

Summary of Research Findings

  • Cyclobutane synthesis predominantly relies on [2 + 2] cycloaddition reactions, which are versatile and adaptable for various substituents.
  • Functionalization with ester groups is achieved through well-established amidation or esterification protocols.
  • The presence of fluorine on the phenyl ring requires consideration of electronic effects, but generally, standard conditions suffice with minor modifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorophenyl group to a non-fluorinated phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or non-fluorinated phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain proteins, while the cyclobutyl group may influence the compound’s overall conformation and stability. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Example Comparison Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
Ethyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate Not provided Estimated ~250 Cyclobutyl, 3-fluorophenyl Base compound
Ethyl 2-(3-fluorophenyl)acetate C₁₀H₁₁FO₂ 182.19 Phenyl, 3-fluoro Simpler structure
Ethyl 2-(4-fluorophenyl)acetate C₁₀H₁₁FO₂ 182.19 Phenyl, 4-fluoro Higher similarity (0.96)

Key Observations :

  • Fluorine Position : The para-fluorine in ethyl 2-(4-fluorophenyl)acetate (similarity 0.96) may enhance electronic effects compared to the meta-fluoro isomer (similarity 0.94) due to differences in resonance and dipole interactions .
  • Cyclobutane Impact : The cyclobutyl group in the target compound increases molecular weight (~250 vs. 182.19) and likely reduces rotational freedom, which could improve binding kinetics in enzyme pockets .

Heterocyclic Derivatives

Compounds with thiazole, piperazine, or imidazolidinone moieties (e.g., and ) exhibit higher molecular complexity and pharmacological relevance:

Example Compounds :

Ethyl 2-(4-((2-(4-(3-(3-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10a) :

  • Molecular Weight: 498.2 g/mol (ESI-MS)
  • Features: Thiazole ring, piperazine, urea linkage.
  • Yield: 87.7% .
  • Comparison : The urea and thiazole groups enhance hydrogen-bonding capacity but may reduce membrane permeability compared to the target compound.

Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS 188624-41-1): Molecular Formula: C₁₄H₁₃FN₂O₅ Features: Imidazolidinone core, trioxo groups.

Trifluoromethyl and Halogenated Analogs

Trifluoromethyl-substituted compounds (e.g., Ethyl 2-(3-(trifluoromethyl)phenyl)acetate, CAS 331-33-9) exhibit stronger electron-withdrawing effects than fluorine, altering acidity (pKa) and metabolic stability. The trifluoromethyl group increases molecular weight (e.g., 232.18 g/mol) and lipophilicity compared to the target compound .

Pharmacological and Physicochemical Implications

  • Bioavailability : Cyclobutane-containing compounds may exhibit improved metabolic stability due to reduced cytochrome P450 oxidation sites.
  • Target Selectivity : Heterocyclic derivatives (e.g., thiazoles in ) are common in kinase inhibitors, suggesting the target compound could be optimized for similar applications .

Biological Activity

Ethyl 2-(3-(3-fluorophenyl)cyclobutyl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, highlighting its implications in pharmacology.

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves several steps starting from cyclobutane derivatives. The incorporation of the 3-fluorophenyl group is crucial as it enhances the lipophilicity and possibly the binding affinity of the compound to biological targets. The structure can be modified to optimize its biological activity by altering functional groups or substituents on the cyclobutane ring and the ester moiety.

Key Structural Features

  • Cyclobutyl Ring : Provides a rigid framework that can influence conformational stability.
  • Fluorophenyl Group : Enhances lipophilicity and may participate in π-π interactions with target proteins.
  • Ethyl Ester : Serves as a potential prodrug moiety, which can be hydrolyzed to release active forms.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains, particularly Pseudomonas aeruginosa. The type III secretion system (T3SS) is a critical virulence factor for this pathogen, and inhibitors targeting this system have been identified through structure-activity relationship studies. For instance, compounds derived from similar scaffolds have shown IC50 values less than 1 µM against T3SS-mediated secretion assays .

Anti-Cancer Activity

Compounds with similar structural motifs have been evaluated for their anti-cancer properties. In prostate cancer cell lines such as LNCaP, certain derivatives demonstrated effective inhibition of androgen receptor activity without significant cytotoxicity, suggesting a potential therapeutic application in hormone-dependent cancers .

Case Studies

  • Inhibition of Pseudomonas aeruginosa T3SS :
    • A study focusing on phenoxyacetamide scaffolds demonstrated that modifications similar to those in this compound enhanced inhibitory effects against T3SS, leading to reduced virulence in Pseudomonas aeruginosa infections .
  • Prostate Cancer Cell Line Studies :
    • Compounds structurally related to this compound were tested in LNCaP cells, revealing an IC50 value comparable to known anti-androgens like MDV3100, indicating promising anti-cancer potential .

Data Tables

Compound Target Activity (IC50) Notes
This compoundPseudomonas T3SS<1 µMInhibits secretion and translocation
Similar phenoxyacetamide derivativesProstate cancer (LNCaP)~30 µMNon-cytotoxic, inhibits androgen receptor

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the cyclobutyl ring (characteristic coupling constants for adjacent protons) and ester group (δ ~4.1 ppm for CH2_2CH3_3) .
  • X-ray Crystallography : Resolves absolute stereochemistry and ring conformation, critical for structure-activity relationship (SAR) studies .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing between structural isomers .

Advanced Research Questions

How do electronic effects of the 3-fluorophenyl group influence the compound’s reactivity and biological interactions?

Methodological Answer :
The fluorine atom exerts both electronic and steric effects:

  • Electron-Withdrawing Effect : Enhances electrophilicity of adjacent groups, impacting nucleophilic substitution or hydrogen-bonding interactions with biological targets (e.g., enzymes) .
  • Steric Hindrance : The 3-fluorine position minimizes steric clashes in binding pockets compared to 2- or 4-substituted analogs, as shown in docking studies .
    Data Insight : Replace fluorine with chlorine () or methoxy () alters logP and binding affinity, highlighting fluorine’s unique role in pharmacokinetics.

How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50​ variability)?

Methodological Answer :
Discrepancies in IC50_{50} values (e.g., anticancer assays in ) may arise from:

  • Assay Conditions : Variations in cell lines, serum concentration, or incubation time. Standardize protocols (e.g., NIH/NCATS guidelines).
  • Compound Purity : HPLC or LC-MS validation (>95% purity) ensures activity is not confounded by impurities .
  • Solubility Effects : Use DMSO controls and dynamic light scattering (DLS) to assess aggregation, which can artificially lower activity .

Q. Example :

CompoundCell LineIC50_{50} (µM)Purity (%)
Ethyl 2-(1-benzylamino-cyclobutyl)-acetateHCT-1165.098
Analog (Chlorine-substituted)MCF-710.095
Data from , highlighting purity as a variable.

What computational strategies predict the compound’s metabolic stability and toxicity?

Q. Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate metabolic pathways (e.g., ester hydrolysis by liver carboxylesterases) and toxicity endpoints (e.g., hepatotoxicity) .
  • Density Functional Theory (DFT) : Models the energy barrier for ester hydrolysis, correlating with experimental half-life data .
  • Molecular Dynamics (MD) : Simulates binding to cytochrome P450 enzymes to predict drug-drug interaction risks .

What structural analogs show improved pharmacological profiles, and how are they designed?

Q. Methodological Answer :

  • Bioisosteric Replacement : Substitute the cyclobutyl ring with bicyclo[1.1.1]pentane to reduce ring strain and enhance metabolic stability ( vs. 9).
  • Ester Prodrug Modifications : Replace ethyl with polyethylene glycol (PEG) esters to improve aqueous solubility ().
    Case Study :
AnalogModificationBioactivity Improvement
Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetateMethoxy addition2x higher analgesic potency vs. parent compound
Data from , demonstrating functional group impacts.

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